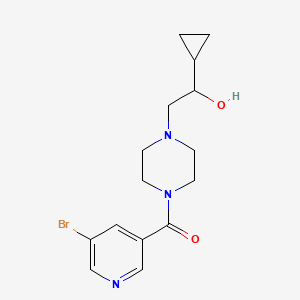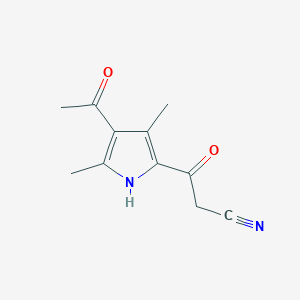
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, also known as 3-A-DMPN, is a synthetic compound that has been used in various scientific research applications, including drug development, biochemistry, and pharmacology. This compound has been identified as a promising candidate for a wide range of applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Nicotinonitriles
A key intermediate for the synthesis of nicotinonitriles was created using a compound structurally similar to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This highlights the role of such compounds in the preparation of nicotinonitriles which have various applications (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Development of Push-Pull Chromophores
A derivative of this compound was used in synthesizing a novel group of push-pull chromophores, which are functionalized analogs of tricyanofuran-containing chromophores, indicating its utility in developing new materials with potential optical applications (Belikov, Fedoseev, Ievlev, & Ershov, 2018).
Biological and Pharmacological Activities
Anticancer Activity
A compound structurally related to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile was used as a precursor in synthesizing new heterocyclic compounds that demonstrated anticancer activity, illustrating its potential in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial Evaluation
Derivatives of similar compounds were synthesized and evaluated for their antimicrobial activity, indicating its relevance in the development of new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Advanced Synthesis Techniques
Ultrasonic Synthesis Methods
The use of a similar compound in the ultrasonic synthesis of N-substituted pyridinone derivatives underlines its role in advanced synthesis techniques, offering efficient and eco-friendly alternatives (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Non-Linear Optical Material
A pyrrole derivative derived from a compound similar to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile was identified for its potential use as a non-linear optical material, due to its significant first hyperpolarizability (Singh, Rawat, & Sahu, 2014).
Propiedades
IUPAC Name |
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-10(8(3)14)7(2)13-11(6)9(15)4-5-12/h13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPFGQJSMHXOMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)
![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)
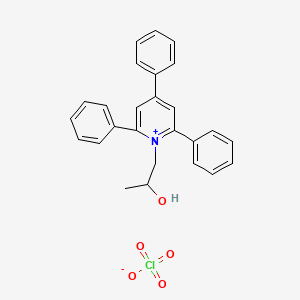
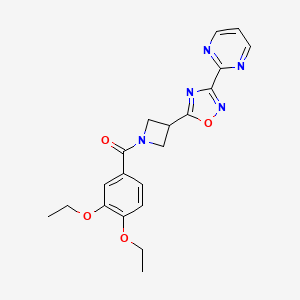
![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
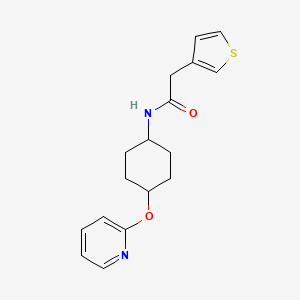
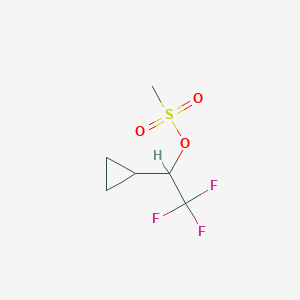
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)

![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)

